6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

Description

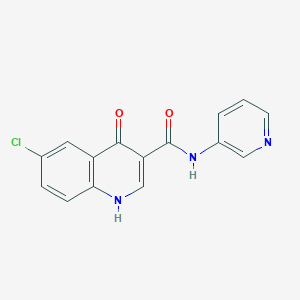

6-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide (CAS: 955314-28-0) is a quinoline-based carboxamide derivative with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . Its structure features:

- A quinoline core substituted with a chlorine atom at position 6.

- A hydroxyl group at position 4, which may participate in hydrogen bonding.

- A pyridin-3-yl group attached via the carboxamide moiety at position 3.

This compound is of interest in medicinal chemistry due to quinoline derivatives' established roles in targeting enzymes, receptors, and microbial pathogens.

Properties

IUPAC Name |

6-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSGFJSVDXVKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-3-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Tin(II) chloride in ethanol under reflux.

Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: Formation of 6-chloro-4-oxo-N-(pyridin-3-yl)quinoline-3-carboxamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Pharmacological Implications of Substituents

a) Chlorine Substitution

All compounds except the naphthyridine derivative retain a chlorine atom, which is critical for electronic effects (e.g., electron-withdrawing) and steric hindrance. Chlorine at position 6 (target compound ) may enhance binding to hydrophobic pockets in biological targets.

b) Hydroxyl vs. Methoxy vs. Oxo Groups

- The 4-hydroxyl group in the target compound and can act as a hydrogen bond donor, improving solubility and target affinity.

- The 4-oxo group in may influence tautomerism, altering acidity and binding modes compared to hydroxyl .

c) Amide Substituents

- Pyridinyl groups (target compound ) enable π-π interactions with aromatic residues in enzymes or receptors.

- Adamantyl in adds steric bulk, which may improve metabolic stability but reduce solubility .

- 3-Methoxyphenyl in introduces hydrophobicity, favoring interactions with lipid-rich environments .

d) Stereochemistry and Chain Modifications

The (R)-configuration in highlights the role of stereochemistry in target selectivity, as enantiomers often exhibit divergent biological activities . The pentyl chain in may enhance binding to flexible protein pockets .

Biological Activity

6-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. With a molecular formula of C15H10ClN3O2 and a molecular weight of approximately 285.71 g/mol, this compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a chloro group at the 6-position, a hydroxy group at the 4-position, and a pyridin-3-yl group at the 3-position. The synthesis typically involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-3-amine, often facilitated by coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and signaling pathways. Notably, it targets the phosphatidylinositol 3-kinase (PI3K) pathway, particularly PI3Kα, which is crucial for cell growth and proliferation. This inhibition can lead to reduced proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest .

Anticancer Activity

Research has shown that this compound possesses significant antiproliferative activity against various cancer cell lines, including human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The IC50 values for these activities indicate promising potential as an anticancer agent. The ability to inhibit tyrosine kinases further contributes to its anticancer properties, disrupting critical signaling pathways involved in tumor growth .

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, this compound has been studied for its antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents . The compound's structural features allow it to interact effectively with microbial targets.

Research Findings and Case Studies

Q & A

Basic Question: What synthetic strategies are optimal for preparing 6-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide?

Answer:

The compound’s synthesis likely involves coupling a quinoline-carboxylic acid derivative with a pyridinyl amine. A common approach for analogous carboxamides (e.g., N-(4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide) uses condensation reactions under reflux with activating agents like EDCI/HOBt. Key steps include:

- Quinoline core activation : Chlorination at position 6 and hydroxylation at position 4 (as seen in 6-ethoxy-4-hydroxyquinoline derivatives ).

- Amide bond formation : Pyridin-3-amine is coupled to the activated quinoline-carboxylic acid via nucleophilic acyl substitution.

- Purification : Recrystallization from ethanol/DMF mixtures (yield optimization ~69–80% as in ).

Critical parameters : Reaction temperature (avoiding decomposition of hydroxyl groups), solvent polarity, and stoichiometric ratios of reagents.

Basic Question: How is structural characterization of this compound performed?

Answer:

- Spectroscopic techniques :

- IR spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3500 cm⁻¹), amide carbonyl (C=O ~1650–1680 cm⁻¹), and aromatic C–Cl stretches (~600–800 cm⁻¹) .

- NMR : ¹H NMR identifies pyridinyl protons (δ 8.2–9.0 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and hydroxyl protons (δ ~5–6 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) and aromatic carbons .

- Elemental analysis : Validates C, H, N, and Cl content (e.g., calculated vs. observed %C: 66.11% vs. 66.05% as in ).

Advanced Question: What contradictions exist in reported biological activities of similar quinoline-carboxamides, and how can they be resolved?

Answer:

Discrepancies arise from varied assay conditions (e.g., cell lines, concentrations) and structural modifications . For example:

- Antiproliferative activity : Compound 6b ( ) showed moderate activity (IC₅₀ ~12 μM) in MCF-7 cells, while analogous pyridinyl-quinoline carboxamides () exhibited IC₅₀ values ranging from 0.5–50 μM depending on substituents.

- Resolution strategies :

- Standardize assays using NCI-60 cell panels for cross-comparison.

- Perform SAR studies to isolate effects of substituents (e.g., chloro vs. methoxy groups at position 6).

- Use computational docking to correlate activity with target binding (e.g., topoisomerase II inhibition ).

Advanced Question: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searching ( ) can:

- Predict intermediates and transition states for key steps (e.g., amide bond formation).

- Identify rate-limiting steps (e.g., activation of carboxylic acid).

- Optimize solvent effects using COSMO-RS models.

- Case study : ICReDD’s workflow ( ) integrates computation and experiment to reduce trial-and-error synthesis, achieving ~30% faster optimization of analogous heterocycles.

Advanced Question: What are the challenges in studying the compound’s mechanism of action as an apoptotic inducer?

Answer:

- Target identification : Quinoline derivatives often interact with multiple targets (e.g., Bcl-2, caspases, or DNA). Use proteomics (e.g., SILAC) or CRISPR screening to map pathways.

- Off-target effects : Differentiate apoptosis from necrosis via flow cytometry (Annexin V/PI staining).

- Data interpretation : Address contradictions (e.g., pro-apoptotic activity in leukemia cells but not solid tumors) by analyzing tissue-specific expression of targets .

Advanced Question: How do substituents on the pyridine ring influence physicochemical properties?

Answer:

- Lipophilicity : Pyridin-3-yl vs. pyridin-4-yl alters logP (e.g., pyridin-3-yl increases solubility due to H-bonding with hydroxyl ).

- Bioavailability : Methyl or chloro substituents enhance membrane permeability (clogP ~2.5–3.5 for similar compounds ).

- Stability : Electron-withdrawing groups (e.g., Cl) reduce hydrolytic degradation of the amide bond.

Advanced Question: What analytical methods resolve degradation products under oxidative conditions?

Answer:

- LC-MS/MS : Identifies oxidation products (e.g., quinoline N-oxide derivatives) .

- Forced degradation studies : Expose the compound to H₂O₂ or light, then analyze via:

- HPLC-DAD : Monitor peak splitting (e.g., 6-ethoxy-4-oxoquinoline-3-carboxylic acid as a major degradant ).

- NMR : Track disappearance of parent compound signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.